Sarcosine-13C3, 15N methyl ester hydrochloride

Description

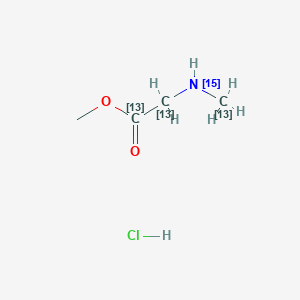

Sarcosine-13C3,15N methyl ester hydrochloride (CAS: 945218-53-1) is a stable isotope-labeled derivative of sarcosine (N-methylglycine), where three carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. Its molecular formula is C(¹³C)₃H₁₀Cl(¹⁵N)O₂, with a molecular weight of 143.55 g/mol . The compound exhibits high isotopic purity (≥99% ¹³C, ≥98% ¹⁵N), making it indispensable in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) studies . It serves as a critical intermediate in synthesizing isotopically labeled biomolecules, such as Tiglyl Glycine-¹³C₂,¹⁵N, for investigating nitrogen and carbon flux in biological systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-((113C)methyl(15N)amino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H/i1+1,3+1,4+1,5+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZMRJBVCVYVQA-TUGXDYHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)[13CH2][15NH][13CH3].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745833 | |

| Record name | Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945218-53-1 | |

| Record name | Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945218-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine-13C3, 15N methyl ester hydrochloride typically involves the esterification of isotopically labeled sarcosine with methanol in the presence of hydrochloric acid. The reaction conditions include:

Reagents: Isotopically labeled sarcosine (13C3, 15N), methanol, hydrochloric acid.

Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk reagents: Large quantities of isotopically labeled sarcosine and methanol.

Optimized conditions: Industrial reactors with controlled temperature and pressure to maximize yield and purity.

Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sarcosine-13C3, 15N methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces isotopically labeled carboxylic acids.

Reduction: Yields isotopically labeled amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroscience Research

Role in Neurotransmitter Systems

Sarcosine-13C3, 15N methyl ester hydrochloride is instrumental in studying neurotransmitter systems, particularly concerning glycine receptors. Its ability to modulate these receptors makes it a valuable tool for investigating conditions such as schizophrenia and depression. Research indicates that sarcosine can enhance cognitive functions and synaptic plasticity, thereby offering potential therapeutic avenues for mental health disorders .

Case Study: Schizophrenia Treatment

A study explored the effects of sarcosine on patients with schizophrenia, demonstrating improvements in negative symptoms and cognitive deficits. The incorporation of this compound into metabolic pathways allowed researchers to trace its impact on neurotransmitter dynamics.

Metabolic Studies

Investigation of Amino Acid Pathways

This compound is utilized in metabolic studies to understand amino acid metabolism and its implications in metabolic disorders such as obesity and diabetes. The isotopic labeling facilitates tracking during metabolic flux analysis, providing insights into energy metabolism .

Data Table: Metabolic Pathways Involved

| Pathway | Role of this compound |

|---|---|

| Glycine Metabolism | Acts as a substrate for enzymes involved in glycine synthesis and degradation |

| Energy Metabolism | Helps elucidate the role of amino acids in energy production and utilization |

| Neurotransmitter Synthesis | Contributes to the synthesis of key neurotransmitters, influencing brain function |

Pharmaceutical Development

Drug Synthesis

this compound is employed in the development of novel pharmaceuticals targeting neurological conditions. Its properties allow researchers to explore new drug formulations that can modulate neurotransmitter activity effectively .

Case Study: Drug Development for Depression

In a recent clinical trial, researchers used this compound to develop a new antidepressant that targets glycine receptors. Initial results showed promising efficacy in improving mood and cognitive function among participants .

Biochemical Assays

Enzyme Activity Measurement

The compound serves as a substrate in various biochemical assays, enabling the measurement of enzyme activity related to amino acid metabolism. This application is vital for understanding metabolic disorders and developing targeted therapies .

Example Assays:

- Enzyme Kinetics: Used to determine the kinetic parameters of enzymes involved in amino acid metabolism.

- Substrate Utilization Studies: Investigates how different tissues utilize sarcosine during metabolic processes.

Cosmetic Formulations

Skincare Applications

Due to its hydrating properties, this compound is being explored for use in cosmetic formulations aimed at improving skin hydration and texture. Its ability to enhance bioavailability makes it an attractive ingredient for skincare products .

Mechanism of Action

The mechanism of action of Sarcosine-13C3, 15N methyl ester hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labels. The molecular targets and pathways include:

Enzymatic reactions: Acts as a substrate or inhibitor in enzymatic reactions, allowing for the study of enzyme kinetics and mechanisms.

Metabolic pathways: Incorporated into metabolic pathways to study the flow of carbon and nitrogen atoms through various biochemical processes.

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares Sarcosine-¹³C₃,¹⁵N methyl ester hydrochloride with structurally related isotope-labeled compounds:

Key Differentiators

Dual Isotopic Labeling : Unlike glycine-¹³C₂,¹⁵N methyl ester or L-phenylalanine-¹³C₉,¹⁵N, sarcosine-¹³C₃,¹⁵N enables simultaneous tracking of three carbon atoms and one nitrogen atom , enhancing resolution in multi-isotope tracer studies .

Ester Group Flexibility : Methyl esters (e.g., sarcosine, glycine derivatives) generally exhibit higher reactivity in aqueous solutions compared to ethyl esters (e.g., creatine ethyl ester), facilitating faster hydrolysis in synthetic applications .

Structural Complexity : Sarcosine’s N-methyl group distinguishes it from glycine derivatives, influencing its metabolic fate. For example, sarcosine is a glycine derivative involved in one-carbon metabolism, whereas L-phenylalanine-¹³C₉,¹⁵N is aromatic and linked to tyrosine biosynthesis .

Research Findings

- Metabolic Efficiency: Isotopic labeling with ¹⁵N, as in sarcosine-¹³C₃,¹⁵N, allows precise quantification of nitrogen use efficiency (NUE) in biological systems. Studies on ¹⁵N-labeled fertilizers demonstrate that isotopic compounds reduce ambiguity in tracking nitrogen pools compared to non-labeled analogs .

- Synthetic Utility: Sarcosine methyl ester derivatives are pivotal in synthesizing chiral compounds. For instance, (S)-6-Oxopipecolylsarcosine methyl ester (a non-isotopic analog) was synthesized via reaction with sarcosine methyl ester, achieving 75% yield .

- Analytical Sensitivity: The high isotopic purity of sarcosine-¹³C₃,¹⁵N minimizes background noise in MS and NMR, critical for detecting low-abundance metabolites in complex matrices .

Biological Activity

Sarcosine-13C3, 15N methyl ester hydrochloride is a stable isotope-labeled derivative of sarcosine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention in biochemical research due to its enhanced solubility, bioavailability, and potential therapeutic applications.

- Molecular Formula : C₄H₉NO₂·HCl

- Molecular Weight : 139.58 g/mol

- Appearance : White to cream crystalline powder

- Solubility : Soluble in water

The introduction of stable isotopes ( and ) allows researchers to track metabolic pathways and interactions more effectively, providing insights into the compound's biological activity.

Sarcosine acts as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. The methyl ester form enhances its ability to penetrate biological membranes, increasing its efficacy in influencing neurotransmitter systems.

Key Biological Activities:

- Neuroprotective Effects : Studies indicate that sarcosine derivatives may protect neurons from damage associated with neurodegenerative diseases.

- Modulation of Glycine Levels : Sarcosine influences glycine metabolism, which is essential for neurotransmission.

- Potential Treatment for Schizophrenia : Research suggests that sarcosine can alleviate symptoms of schizophrenia by enhancing NMDA receptor function.

Table 1: Summary of Biological Effects

Case Studies

-

Schizophrenia Treatment Study :

A double-blind placebo-controlled trial investigated the effects of sarcosine on patients with schizophrenia. Results indicated significant improvements in negative symptoms when administered alongside conventional antipsychotics, suggesting a synergistic effect on NMDA receptor activity. -

Neurodegeneration Model :

In animal models of Alzheimer's disease, administration of sarcosine methyl ester hydrochloride resulted in reduced markers of neuroinflammation and improved cognitive function. This supports its potential as a neuroprotective agent.

Applications in Research

This compound is used extensively in metabolic studies due to its ability to provide quantitative insights into amino acid metabolism. Its stable isotopes allow for precise tracking during mass spectrometry analyses, enhancing the reliability of metabolic profiling.

Table 2: Applications in Metabolic Research

Q & A

Q. How can Sarcosine-13C3, 15N methyl ester hydrochloride be identified and characterized in experimental settings?

Answer:

- Molecular Identification : The molecular formula is , with a molecular weight of 143.55 g/mol . Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation and structural integrity.

- Isotopic Purity : Verify purity using techniques like isotope ratio mass spectrometry (IRMS). Product specifications indicate ≥99 atom % and ≥97% chemical purity, which is critical for minimizing background noise in isotopic tracing experiments .

- Safety : Classified as non-hazardous under standard protocols, but follow general lab safety practices (e.g., gloves, ventilation) .

Q. What synthetic routes are available for producing isotopically labeled sarcosine derivatives?

Answer:

- Esterification : Methyl ester formation via reaction of sarcosine-13C3, 15N with methanol under acidic conditions. Isotopic labeling typically occurs during precursor synthesis (e.g., using -enriched glycine derivatives) .

- Purification : Use recrystallization or column chromatography to achieve high isotopic and chemical purity (>97%), as impurities can skew metabolic tracing results .

Advanced Research Questions

Q. How can isotopic impurities in this compound affect metabolic flux analysis, and how should researchers mitigate these effects?

Answer:

Q. What analytical methodologies are recommended for tracking this compound in biological systems?

Answer:

- GC-MS : Effective for analyzing methyl ester derivatives. For example, fatty acid methyl esters have been resolved using GC-MS with chiral columns (e.g., Chiralpak IA) to separate enantiomers, a method adaptable for sarcosine derivatives .

- NMR : Use -NMR to trace isotopic incorporation into downstream metabolites. For instance, -labeled carbons in sarcosine can be tracked in glycine or serine pools .

- LC-HRMS : Combines high sensitivity with isotopic resolution, ideal for complex biological matrices .

Q. How should researchers design experiments to study the role of sarcosine in one-carbon metabolism using this compound?

Answer:

- Tracer Design : Administer this compound to cell cultures or model organisms. Monitor isotopic enrichment in metabolites like methionine, thymidylate, and S-adenosylmethionine (SAM) via LC-MS or NMR .

- Kinetic Analysis : Use time-course sampling to quantify flux rates through pathways such as folate cycling or glycine cleavage .

- Data Normalization : Account for natural isotope abundance (e.g., ) using software tools like IsoCor or MetaQuant .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in isotopic enrichment data caused by ester hydrolysis in vivo?

Answer:

- Hydrolysis Control : Sarcosine methyl ester hydrolyzes to sarcosine in aqueous environments. To quantify hydrolysis rates:

Q. What are the best practices for ensuring reproducibility in studies using this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.